Ethyl 3,5-dihydroxyhept-6-enoate
Description
Ethyl 3,5-dihydroxyhept-6-enoate is a β,δ-dihydroxy ester with a seven-carbon backbone featuring an α,β-unsaturated double bond at the 6-position. This compound serves as a critical intermediate in synthesizing HMG-CoA reductase inhibitors (statins), which are widely used to manage hypercholesterolemia . Its structure includes two hydroxyl groups at positions 3 and 5 and an ethyl ester moiety, which influences solubility, stability, and reactivity during synthetic processes.
Properties
CAS No. |
114433-99-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3 |
InChI Key |
ZYOZFSCMERENNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C=C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Stereochemical Considerations
- Diastereomerism: this compound derivatives often exhibit erythro and threo diastereomers. For example, erythro-(E)-7-{pyrrolophthalazin-2-yl}-3,5-dihydroxyhept-6-enoate shows distinct NMR profiles compared to its threo counterpart, impacting pharmacological activity .
- Chirality : Rosuvastatin and Fluvastatin derivatives require specific (3R,5S) configurations for HMG-CoA reductase inhibition. Incorrect stereochemistry reduces potency .
Pharmacological and Regulatory Profiles
- Rosuvastatin Calcium : Official in USP, EP, and IP; formulated as a hygroscopic powder with 97–102% purity. Its ethyl ester precursor (CAS 851443-04-4) is critical for large-scale production .
- Fluvastatin Ethyl Ester: Classified as a degradation product; impurities are tightly controlled in pharmacopeial monographs .
Key Research Findings
Solubility and Stability: this compound’s hydrophilicity contrasts with the lipophilic nature of Fluvastatin and Rosuvastatin esters, which contain aromatic substituents. This affects their bioavailability and formulation strategies .
Industrial Challenges: Nissan Chemical Industries highlighted crystallization difficulties in synthesizing (E)-7-quinolinyl derivatives, necessitating solvent system optimizations .
Biological Activity: The 4-fluorophenyl and pyrimidine groups in Rosuvastatin enhance binding affinity to HMG-CoA reductase compared to simpler dihydroxyhept-enoate analogs .
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